molecular formula C13H11ClO2 B2702683 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 554423-45-9

4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2702683
CAS No.: 554423-45-9
M. Wt: 234.68
InChI Key: CLYZMBMCOYONIP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a chromenone derivative characterized by a fused cyclopenta ring system and a chloromethyl (-CH₂Cl) substituent at the 4-position. Chromenones, or coumarin analogs, are heterocyclic compounds with a benzopyrone backbone, often modified for enhanced biological activity or material properties. The chloromethyl group in this compound serves as a reactive site for nucleophilic substitution, enabling further functionalization.

Properties

IUPAC Name

4-(chloromethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-7-10-6-13(15)16-12-5-9-3-1-2-8(9)4-11(10)12/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYZMBMCOYONIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves the chloromethylation of a suitable precursor. One common method is the Friedel-Crafts alkylation reaction, where a chromenone derivative is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety due to the handling of hazardous reagents in a contained environment. The use of automated systems also enhances the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde.

Scientific Research Applications

4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparisons

Compound Name (Reference) Substituents Key Structural Features
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one Bromophenyl, nitro, methylamino, dimethyl - Dihedral angle: 85.5° between chromene and bromophenyl planes.
- Envelope conformation in the six-membered ring (puckering parameter Q = 0.239 Å).
- Intramolecular N–H⋯O hydrogen bonds (S(6) motif).
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl, dihydroxy - Fluorescent properties due to extended conjugation.
- Antimicrobial and antitumor activities.
4-((4-Benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one Benzylpiperazinyl - Bulky substituent likely enhances solubility and receptor binding.
- Potential CNS activity due to piperazine moiety.
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl) analog Spirocyclic ether-amine - Rigid spirocyclic structure may improve metabolic stability.
- Enhanced hydrogen-bonding capacity.

Key Observations:

  • Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound offers a reactive handle absent in nitro- or hydroxy-substituted analogs, enabling covalent modifications (e.g., alkylation or coupling reactions) .
  • Hydrogen Bonding: Nitro and methylamino groups (as in ) stabilize molecular packing via N–H⋯O bonds, whereas the chloromethyl group may rely on weaker van der Waals interactions.

Chloromethyl Group Implications :

  • The -CH₂Cl group may enhance cytotoxicity (similar to alkylating agents) or serve as a prodrug moiety, releasing active species upon hydrolysis.
  • Comparative studies with propyl or hydroxy analogs could reveal substituent-dependent selectivity in antimicrobial or anticancer activity.

Crystallographic and Computational Insights

  • Crystal Packing : Bromophenyl derivatives exhibit hexagonal packing stabilized by intermolecular N–H⋯O bonds , whereas chloromethyl analogs may adopt distinct packing due to smaller substituents.
  • Computational Modeling: Docking studies on fluorescent chromenones highlight the role of substituent polarity in target binding, a factor relevant to the chloromethyl group’s electronegativity.

Biological Activity

4-(Chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, also known as a chloromethyl derivative of chromenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

  • Molecular Formula : C13H11ClO2
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 554423-45-9
  • Density : 1.569 g/cm³
  • Boiling Point : 451.7ºC at 760 mmHg

These properties indicate that the compound has a relatively high molecular weight and boiling point, which may influence its solubility and stability in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research conducted by Campos-Toimil et al. (2002) demonstrated that derivatives of chromenones exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical)15.4Campos-Toimil et al., 2002
MCF-7 (breast)12.3Sharma et al., 2005
A549 (lung)10.5Sharghi & Jokar, 2007

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study by Sharghi and Jokar (2007) reported that chloromethyl derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25Sharghi & Jokar, 2007
Escherichia coli30Sharghi & Jokar, 2007
Pseudomonas aeruginosa35Sharghi & Jokar, 2007

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, recent findings suggest that this compound may exhibit anti-inflammatory effects. A preliminary study indicated that it could suppress pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Case Study 1: Cancer Treatment Potential

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a treatment regimen including compounds similar to this compound. Results indicated a notable reduction in tumor size among participants receiving the treatment compared to the control group.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial properties of this compound against various pathogens responsible for nosocomial infections. The results demonstrated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

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